molecular formula C13H21N5O B5966652 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone

1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone

Cat. No.: B5966652
M. Wt: 263.34 g/mol
InChI Key: CMGGRVFQHNMZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-6-methylpyrimidine with formaldehyde and a piperidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[3-[[(2-amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-9-6-12(17-13(14)16-9)15-7-11-4-3-5-18(8-11)10(2)19/h6,11H,3-5,7-8H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGGRVFQHNMZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NCC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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